molecular formula C10H10N4O4 B5789880 5-(2-methoxyphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole

5-(2-methoxyphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole

Cat. No. B5789880
M. Wt: 250.21 g/mol
InChI Key: FFFRLEPETMZHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methoxyphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole, commonly known as MNT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNT is a member of the triazole family and has been synthesized through various methods.

Mechanism of Action

MNT exerts its antimicrobial and anticancer effects by inhibiting the activity of certain enzymes, such as DNA gyrase and topoisomerase II, which are essential for bacterial and cancer cell growth. MNT also induces apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
MNT has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in scientific research. However, its long-term effects on human health are still unknown. MNT has been shown to have a high affinity for binding to DNA, which may affect DNA replication and transcription. It has also been shown to affect cellular respiration, leading to decreased ATP production.

Advantages and Limitations for Lab Experiments

MNT has several advantages for use in lab experiments, including its high thermal stability, low sensitivity to impact, and low toxicity in animal studies. However, its low solubility in water and organic solvents may limit its use in certain experiments. MNT also has a short half-life, which may affect its stability in certain experimental conditions.

Future Directions

There are several possible future directions for research on MNT. One possible direction is to investigate its potential use in combination with other antimicrobial or anticancer agents to enhance its efficacy. Another direction is to study its potential use in other applications, such as in the development of new materials or as a catalyst in chemical reactions. Finally, further research is needed to determine the long-term effects of MNT on human health and the environment.
Conclusion:
In conclusion, MNT is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions have been discussed in this paper. Further research is needed to fully understand the potential of MNT in various applications and its long-term effects on human health and the environment.

Synthesis Methods

MNT can be synthesized through various methods, including the reaction of 2-methoxyphenol with methyl iodide in the presence of potassium carbonate, followed by the reaction of the resulting compound with sodium azide and nitrous acid. Another method involves the reaction of 2-methoxyphenol with methyl iodide in the presence of potassium carbonate, followed by the reaction of the resulting compound with sodium azide and nitric acid. The yield of MNT through these methods is approximately 50-60%.

Scientific Research Applications

MNT has been extensively studied for its potential use as an explosive material due to its high thermal stability and low sensitivity to impact. However, its application in scientific research has gained significant attention in recent years. MNT has been shown to exhibit antimicrobial properties against various bacteria, including Escherichia coli and Staphylococcus aureus. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

5-(2-methoxyphenoxy)-1-methyl-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-13-10(11-9(12-13)14(15)16)18-8-6-4-3-5-7(8)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFRLEPETMZHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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